5-(Methoxymethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and its ability to serve as a scaffold for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position of the pyrrolidine ring . The carboxylic acid group can be introduced through subsequent oxidation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
5-(Methoxymethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The methoxymethyl group and the carboxylic acid group play crucial roles in its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar biological activities.
N-Methylpyrrolidine-2-one: Known for its antimicrobial properties and used in various industrial applications.
Uniqueness
5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H13NO3 |
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Molecular Weight |
159.18 g/mol |
IUPAC Name |
5-(methoxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10) |
InChI Key |
KHSCSHCKVLUXAQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(N1)C(=O)O |
Origin of Product |
United States |
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